molecular formula C24H23N3O4S2 B2723657 N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide CAS No. 850911-45-4

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide

Cat. No. B2723657
M. Wt: 481.59
InChI Key: ZVZOYNKFDJBRRD-OCOZRVBESA-N
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Description

The compound “N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The presence of the morpholinylsulfonyl group suggests that this compound may have some biological activity, as sulfonyl groups are often found in various drugs and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzothiazole ring system is aromatic, which may contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring and the sulfonyl group. Benzothiazoles are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability .

Scientific Research Applications

Synthesis and Characterization of Benzothiazole Derivatives

Benzothiazole derivatives are synthesized through various chemical reactions, demonstrating versatility in medicinal chemistry and organic synthesis. For example, the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides from N-benzylbenzamides involves transformations that are indicative of the reactivity and potential applications of benzothiazole compounds in creating biologically active molecules or intermediates for further chemical reactions (Atanassov et al., 2002).

Anticancer Activity

Benzothiazole derivatives exhibit significant anticancer properties. The synthesis of new benzothiazole acylhydrazones as anticancer agents reveals that substitutions at specific positions on the benzothiazole scaffold modulate antitumor properties, underscoring the therapeutic potential of benzothiazole derivatives in oncology (Osmaniye et al., 2018).

Catalytic Applications

Benzothiazole derivatives also find applications in catalysis, illustrating their utility in facilitating chemical transformations. For instance, the development of mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes showcases their activities toward Heck coupling, which is crucial for forming carbon-carbon bonds in organic synthesis (Yen et al., 2006).

Antimicrobial and Anticonvulsant Properties

The synthesis and evaluation of benzothiazole derivatives for antimicrobial and anticonvulsant activities highlight their potential as lead compounds for developing new therapeutic agents. These studies demonstrate the biochemical reactivity of benzothiazole compounds and their potential in addressing various health conditions (Patel et al., 2009).

Environmental Implications

Research on benzothiazoles derived from rubber indicates their environmental impact, especially concerning their leaching into water systems. This aspect is crucial for understanding the lifecycle and ecological footprint of benzothiazole derivatives, including potential environmental chemistry applications or implications (Reddy & Quinn, 1997).

properties

IUPAC Name

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-2-27-21-12-9-17-5-3-4-6-20(17)22(21)32-24(27)25-23(28)18-7-10-19(11-8-18)33(29,30)26-13-15-31-16-14-26/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZOYNKFDJBRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide

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